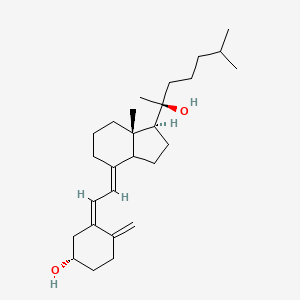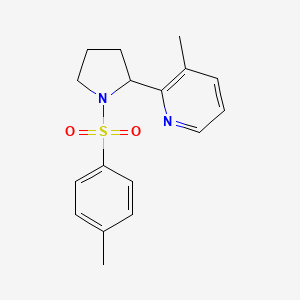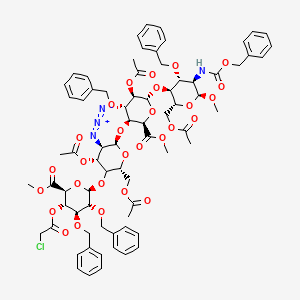
methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto) is a complex organic compound with multiple functional groups, including acetoxy, azido, benzyloxy, and chloroacetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common reagents used in these steps may include protecting agents like benzyl chloride, acetyl chloride for acetylation, and azidation reagents like sodium azide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: Reduction reactions may target the azido group, converting it to an amine.
Substitution: The chloroacetoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles like thiols or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine, while substitution of the chloroacetoxy group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biology, the azido group makes this compound a candidate for click chemistry applications, which are used for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly if they exhibit bioactivity against specific targets.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azido group could also participate in bioorthogonal reactions, allowing for specific labeling of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto) derivatives with different substituents.
Other azido-containing compounds: These may share similar reactivity and applications in click chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. The presence of the azido group, in particular, makes it a versatile tool for bioorthogonal chemistry.
Properties
Molecular Formula |
C73H83ClN4O28 |
|---|---|
Molecular Weight |
1499.9 g/mol |
IUPAC Name |
methyl (2R,3S,4S,5R,6R)-5-acetyloxy-3-[(2R,3R,4R,6R)-4-acetyloxy-6-(acetyloxymethyl)-3-azido-5-[(2R,3R,4S,5S,6S)-5-(2-chloroacetyl)oxy-6-methoxycarbonyl-3,4-bis(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C73H83ClN4O28/c1-41(79)90-39-50-55(57(92-34-45-23-13-8-14-24-45)53(69(89-7)99-50)76-73(86)96-38-49-31-21-12-22-32-49)102-72-66(98-44(4)82)60(94-36-47-27-17-10-18-28-47)62(64(106-72)68(85)88-6)104-70-54(77-78-75)58(97-43(3)81)56(51(100-70)40-91-42(2)80)103-71-65(95-37-48-29-19-11-20-30-48)59(93-35-46-25-15-9-16-26-46)61(101-52(83)33-74)63(105-71)67(84)87-5/h8-32,50-51,53-66,69-72H,33-40H2,1-7H3,(H,76,86)/t50-,51-,53-,54-,55-,56?,57-,58-,59+,60+,61+,62+,63+,64-,65-,66-,69+,70-,71-,72-/m1/s1 |
InChI Key |
HRBIOIDYTHRVKU-DVDZEMNPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H](C([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

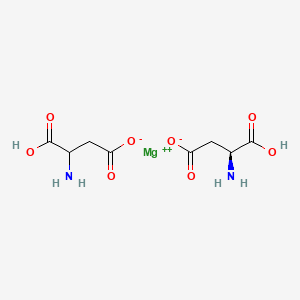
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
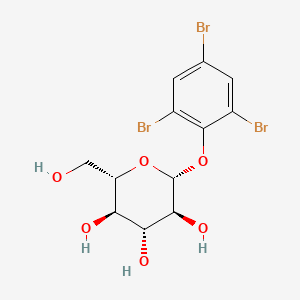
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
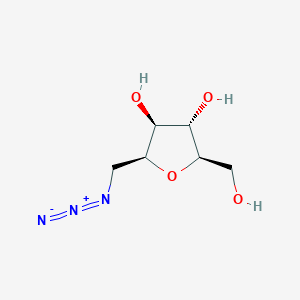
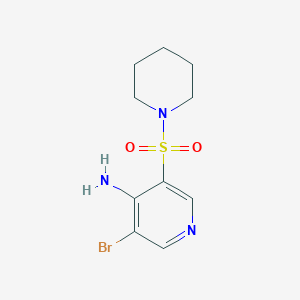

![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
